![molecular formula C17H15ClIN3O3 B5215770 [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone](/img/structure/B5215770.png)
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone
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Overview
Description
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the iodophenyl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown activity against certain types of cancer cells and are being investigated as potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for herbicides and insecticides .
Mechanism of Action
The mechanism of action of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is achieved through the formation of stable complexes with the active sites of these proteins, leading to a decrease in their biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrobenzyl)piperazin-1-ylmethanone: Similar structure but different substituents.
(2-chlorophenyl)-[4-(phenylsulfonyl)-1-piperazinyl]methanone: Contains a phenylsulfonyl group instead of the iodophenyl group.
Uniqueness
The uniqueness of [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMHOYZUNBGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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